Hexafluorodisiloxane is primarily synthesized through chemical reactions involving silicon tetrafluoride and hydrofluoric acid. It is classified as a fluorinated siloxane, which indicates that it contains both silicon-oxygen (Si-O) bonds and fluorine atoms. This classification places it within the broader category of organosilicon compounds, which are widely studied for their diverse chemical properties and applications in materials science, electronics, and pharmaceuticals.
The synthesis of hexafluorodisiloxane can be achieved through several methods, with one notable process involving the oxidation of trifluorosilane. In this reaction, trifluorosilane reacts with nitronium ions in acidic conditions, leading to the formation of hexafluorodisiloxane. The Gibbs free energy change for this reaction has been calculated to be , indicating a favorable reaction pathway under the right conditions .
Another method involves the reaction of silicon tetrafluoride with water or hydrofluoric acid in sulfuric acid media, which can result in the formation of hexafluorodisiloxane as a byproduct. The concentration of sulfuric acid significantly influences the yield of hexafluorodisiloxane during these reactions .
Hexafluorodisiloxane features a molecular structure that includes two silicon atoms bonded to six fluorine atoms and one oxygen atom. The molecular geometry is characterized by a distorted tetrahedral arrangement around each silicon atom due to the presence of electronegative fluorine atoms. Computational studies have optimized its structure using various theoretical methods up to MP2/6-31G*, providing insights into its vibrational spectra and internal rotation dynamics .
Hexafluorodisiloxane participates in several chemical reactions, particularly those involving hydrolysis and reduction. For example, it can be hydrolyzed in the presence of water or moisture to produce silicon tetrafluoride and other siloxanes. Additionally, it has been noted that hexafluorodisiloxane can undergo reduction reactions when treated with reducing agents such as calcium hydride during the synthesis of silane from silicon tetrafluoride .
The mechanism of action for hexafluorodisiloxane primarily revolves around its reactivity with water and other nucleophiles. Upon hydrolysis, hexafluorodisiloxane can release fluorine-containing species while forming silanol groups or other siloxanes. This process is crucial in applications where controlled release of fluorine is desired or where modification of silicon surfaces is required .
Hexafluorodisiloxane is a colorless gas at room temperature with a boiling point that allows it to exist as a liquid under certain conditions. Some key physical and chemical properties include:
The compound exhibits unique vibrational modes due to its Si-F bonds, detectable via infrared spectroscopy .
Hexafluorodisiloxane finds numerous applications across various scientific domains:
Hexafluorodisiloxane (Si₂F₆O) exhibits a non-linear structure characterized by a central oxygen atom bridging two trifluorosilyl (SiF₃) groups. The molecule adopts a gauche conformation with a Si–O–Si bond angle of 144.6°, as determined by gas-phase nuclear magnetic resonance studies [4]. This angle significantly deviates from linearity (180°) due to the balance between orbital hybridization effects and steric repulsion between the fluorine atoms. Each silicon atom maintains near-tetrahedral geometry, with F–Si–F bond angles averaging 109.5° and Si–O bond lengths of 1.58–1.62 Å [1] [4]. The molecule belongs to the C₂ point group symmetry, permitting free rotation around the Si–O bonds, though intramolecular interactions between fluorine atoms impose slight conformational restrictions.
Table 1: Key Structural Parameters of Hexafluorodisiloxane
Parameter | Value | Experimental Method | |
---|---|---|---|
Si–O bond length | 1.58–1.62 Å | Gas-phase NMR | |
Si–F bond length | 1.56 Å | Gas-phase NMR | |
Si–O–Si bond angle | 144.6° | Gas-phase NMR | |
F–Si–F bond angle | 109.5° | Gas-phase NMR | |
Density | 1.338 g/cm³ | Crystallographic data | [1] |
The electronic structure of hexafluorodisiloxane features polar covalent bonds with significant ionic character. The Si–O bond dissociation energy is approximately 452 kJ/mol, lower than that in non-fluorinated disiloxanes (e.g., hexamethyldisiloxane: ~500 kJ/mol) due to electron-withdrawing fluorine atoms reducing oxygen’s lone pair donation into silicon’s vacant d-orbitals [4]. Nuclear magnetic shielding constants derived from gas-phase NMR reveal distinct electronic environments:
The spin-spin coupling constant ¹J(²⁹Si,¹⁹F) is 289 Hz, indicative of high s-character in the Si–F bonds and strong σ-bond electron delocalization [4]. Natural bond orbital analysis confirms hyperconjugation between σ(Si–F) orbitals and σ*(Si–O) antibonding orbitals, which contributes to the weakened Si–O bond. The fluorine atoms induce a partial positive charge on silicon (+1.8 e), enhancing Lewis acidity compared to alkyl-substituted siloxanes.
Hexafluorodisiloxane demonstrates distinct structural and electronic properties when contrasted with non-fluorinated siloxanes and disilane derivatives:
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